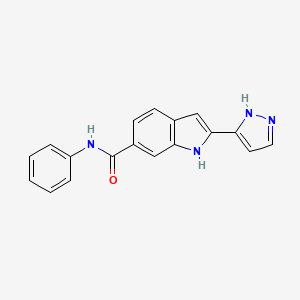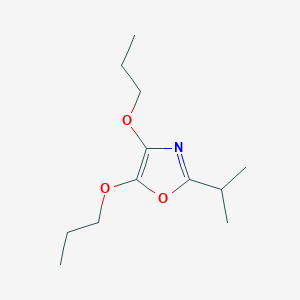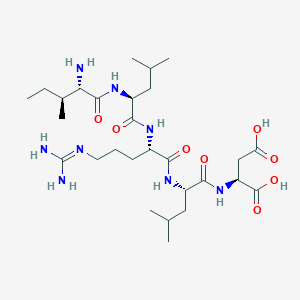![molecular formula C20H33NO2S B14225880 Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- CAS No. 825601-55-6](/img/structure/B14225880.png)
Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- is a chiral azetidine derivative with the molecular formula C20H33NO2S and a molecular weight of 351.554 g/mol . This compound is characterized by its unique structure, which includes a four-membered azetidine ring substituted with butyl, hexyl, and sulfonyl groups. The presence of the (2R,3S) configuration indicates its stereochemistry, which is crucial for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is efficient for creating functionalized azetidines but can be challenging due to the need for precise reaction conditions and the potential for side reactions.
Industrial Production Methods
Industrial production of azetidine derivatives typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method allows for the large-scale production of azetidines with various substituents, including the butyl, hexyl, and sulfonyl groups found in Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-.
Chemical Reactions Analysis
Types of Reactions
Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- undergoes several types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The butyl and hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, primary amines, and substituted azetidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)
- Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2S,3R)
- Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3R)
- Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2S,3S)
Uniqueness
The uniqueness of Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- lies in its specific stereochemistry, which influences its biological activity and chemical reactivity. Compared to its stereoisomers, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool for studying stereochemical effects in biological systems.
Properties
CAS No. |
825601-55-6 |
|---|---|
Molecular Formula |
C20H33NO2S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(2R,3S)-3-butyl-2-hexyl-1-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C20H33NO2S/c1-4-6-8-9-11-20-18(10-7-5-2)16-21(20)24(22,23)19-14-12-17(3)13-15-19/h12-15,18,20H,4-11,16H2,1-3H3/t18-,20+/m0/s1 |
InChI Key |
HJUAMBXGOKZEJY-AZUAARDMSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H](CN1S(=O)(=O)C2=CC=C(C=C2)C)CCCC |
Canonical SMILES |
CCCCCCC1C(CN1S(=O)(=O)C2=CC=C(C=C2)C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
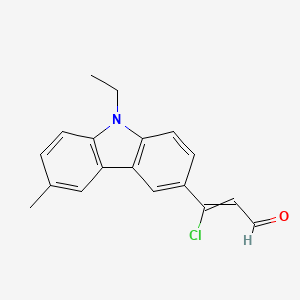
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)
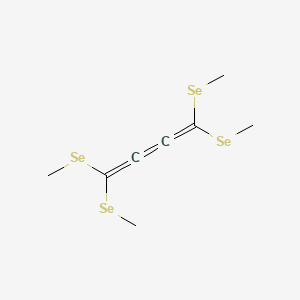
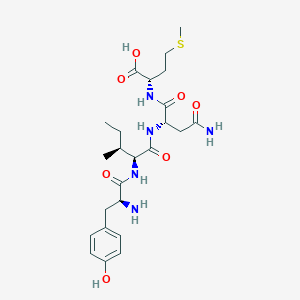
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
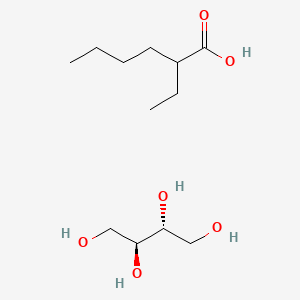
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
